4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide
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Overview
Description
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group, a phenylpiperazine moiety, and a carbothioyl linkage to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable diethylamine reacts with the benzamide intermediate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is often introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine derivative is coupled with the benzamide intermediate.
Formation of the Carbothioyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide: Unique due to its specific combination of functional groups and molecular architecture.
Other Benzamides: Compounds with similar benzamide cores but different substituents, such as N-(4-methylpiperazine-1-carbothioyl)benzamide.
Phenylpiperazine Derivatives: Compounds with phenylpiperazine moieties but different linkages, such as N-(4-phenylpiperazine-1-carbothioyl)acetamide.
Uniqueness
This compound stands out due to its unique combination of a diethylamino group, a phenylpiperazine moiety, and a carbothioyl linkage to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide, often referred to as a phenylpiperazine derivative, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C22H28N4OS
- CAS Number : 684231-46-7
- Molecular Weight : 396.55 g/mol
The compound features a diethylamino group and a phenylpiperazine moiety, which are known to influence its interaction with various biological targets.
Research indicates that compounds like this compound may interact with multiple neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent.
1. Antidepressant Effects
Studies have highlighted the antidepressant-like effects of similar piperazine derivatives. For instance, compounds that share structural similarities with this compound have shown significant activity in animal models of depression, indicating potential therapeutic applications in mood disorders .
2. Anxiolytic Properties
The anxiolytic effects of piperazine derivatives have been documented, suggesting that this compound may also exhibit similar properties. Research indicates that modulation of serotonin receptors can lead to reduced anxiety levels in preclinical models .
3. Antinociceptive Activity
There is evidence supporting the antinociceptive (pain-relieving) properties of related compounds. These effects are often mediated through opioid receptor pathways, which are crucial for pain modulation .
Table 1: Biological Activities of this compound
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various phenylpiperazine derivatives in mice subjected to chronic unpredictable stress. The results indicated that the administration of these compounds led to significant reductions in immobility time in the forced swim test, a common measure of antidepressant efficacy .
Case Study 2: Anxiolytic Effects
In another investigation focusing on anxiety disorders, a phenylpiperazine derivative was tested for its ability to reduce anxiety-like behavior in rodents. The results demonstrated a significant decrease in time spent in the open arms of an elevated plus maze, suggesting anxiolytic properties .
Properties
IUPAC Name |
4-(diethylamino)-N-(4-phenylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-3-24(4-2)20-12-10-18(11-13-20)21(27)23-22(28)26-16-14-25(15-17-26)19-8-6-5-7-9-19/h5-13H,3-4,14-17H2,1-2H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRAZMXOPSHOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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